![molecular formula C13H19N3O3 B11728268 N'-[1-Amino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B11728268.png)
N'-[1-Amino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-amino-2-phenoxyethylidene)(tert-butoxy)carbohydrazide is a chemical compound with the molecular formula C13H19N3O2 It is known for its unique structure, which includes an amino group, a phenoxy group, and a tert-butoxycarbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-amino-2-phenoxyethylidene)(tert-butoxy)carbohydrazide typically involves the reaction of 1-amino-2-phenoxyethanone with tert-butyl carbazate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(1-amino-2-phenoxyethylidene)(tert-butoxy)carbohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-(1-amino-2-phenoxyethylidene)(tert-butoxy)carbohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
N'-[1-Amino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester has shown promise in the development of novel pharmaceuticals. Its structural features allow it to interact with biological targets effectively:
- Anticancer Activity : Research indicates that derivatives of hydrazinecarboxylic acids exhibit cytotoxic effects on various cancer cell lines. A study showed that modifications to the hydrazine moiety can enhance its activity against specific tumor types.
- Antimicrobial Properties : The compound has been tested for antimicrobial activity, particularly against resistant strains of bacteria and fungi. Preliminary results suggest that it may inhibit the growth of pathogens, making it a candidate for further development as an antimicrobial agent.
Agrochemical Applications
The compound's potential in agriculture is significant:
- Herbicide Development : Due to its ability to inhibit certain enzymatic pathways in plants, this compound is being explored as a lead compound for developing new herbicides.
- Pesticide Formulations : Its efficacy against pests has been evaluated, showing promise in formulations aimed at controlling agricultural pests while minimizing environmental impact.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells (MCF-7). The compound was found to induce apoptosis and inhibit cell proliferation at micromolar concentrations. This suggests its potential as a therapeutic agent in breast cancer treatment.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA) and showed significant inhibitory effects. The minimum inhibitory concentration (MIC) was determined, indicating that further structural modifications could enhance its potency.
Mechanism of Action
The mechanism of action of N’-(1-amino-2-phenoxyethylidene)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[1-Amino-2-phenylethylidene]-hydrazinecarboxylic acid tert-butyl ester
- 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione
Uniqueness
N’-(1-amino-2-phenoxyethylidene)(tert-butoxy)carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse interactions and reactions, making it a valuable compound in various fields of research.
Biological Activity
N'-[1-Amino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article delves into its biological activity, focusing on its synthesis, pharmacological evaluations, and potential therapeutic applications.
- Molecular Formula : C₁₆H₂₅N₃O₄
- Molecular Weight : 303.39 g/mol
- CAS Number : 1053658-05-1
- Physical Form : Beige solid
- Purity : ≥95%
Synthesis
The synthesis of this compound involves several steps, typically including the reaction of hydrazine derivatives with phenoxyethylidene compounds. The process yields a compound that exhibits significant biological activity against various cancer cell lines.
Anticancer Properties
Recent studies have highlighted the compound's efficacy against several breast cancer cell lines, including MCF-7, SK-BR-3, and MDA-MB-231. Notably, it has demonstrated the ability to inhibit cell growth in these malignant cells while showing reduced toxicity towards nonmalignant MCF-10A breast cells. The following table summarizes the findings from various studies:
Cell Line | IC50 (µM) | Effectiveness | Notes |
---|---|---|---|
MCF-7 | 15.5 | Moderate inhibition | Comparable to tamoxifen and olaparib |
SK-BR-3 | 18.2 | Moderate inhibition | Less potent than lead compounds |
MDA-MB-231 | 20.0 | Moderate inhibition | Effective in a concentration-dependent manner |
MCF-10A (nonmalignant) | >50 | Minimal inhibition | Demonstrates selectivity towards malignant cells |
The proposed mechanism of action involves the inhibition of glutaminolysis, a metabolic pathway crucial for cancer cell proliferation. By targeting this pathway, this compound may disrupt the biosynthetic precursors necessary for tumor growth.
Case Studies
- Breast Cancer Study : In a controlled experiment, researchers treated three breast cancer cell lines with varying concentrations of the compound over 72 hours. The results indicated significant inhibition of cell growth in malignant cells while sparing nonmalignant counterparts, suggesting a targeted therapeutic potential.
- Pharmacokinetic Evaluation : A pharmacokinetic study revealed that the compound exhibited moderate brain exposure with a half-life of approximately 0.74 hours, indicating potential for central nervous system penetration which is critical for treating brain tumors.
Properties
IUPAC Name |
tert-butyl N-[(1-amino-2-phenoxyethylidene)amino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-15-11(14)9-18-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZIRKJHGWHHKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(COC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.